N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can be represented in various forms such as line-angle formula, condensed formula, or using 3D models .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions with specific reagents and conditions. The yield, purity, and cost-effectiveness of the synthesis process are important factors to consider .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions required for the reactions, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, density, etc .Scientific Research Applications
Enzyme Inhibition
Sulfonamide derivatives, including those with thiadiazole moieties, have been studied for their inhibitory effects on carbonic anhydrase isozymes (hCA I and II), which are metalloenzymes present in almost all living organisms. These enzymes catalyze the synthesis of bicarbonate ion from carbon dioxide and water. The derivatives showed inhibitory activity, indicating their potential use in exploring therapeutic targets related to carbonic anhydrase isozymes (Gokcen et al., 2016).
Antifungal Activity
Compounds related to N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide have been reported to act as effective antifungal agents. Specifically, Ag(I) and Zn(II) complexes of aminobenzolamide derivatives, which are structurally similar, have shown potent inhibitory activities against several species of Aspergillus and Candida, with activities comparable to established antifungal agents. This highlights the potential for developing new antifungal therapies based on such molecular frameworks (Mastrolorenzo et al., 2000).
Anticancer Activity
The pharmacophore hybridization approach, utilizing thiadiazole and other moieties, has been employed to design drug-like small molecules with anticancer properties. This approach has led to the synthesis of compounds exhibiting significant anticancer activity, suggesting the utility of such molecular structures in developing novel anticancer therapies (Yushyn et al., 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-2-20-9-5-3-8(4-6-9)11(19)15-12-16-17-13(22-12)21-7-10(14)18/h3-6H,2,7H2,1H3,(H2,14,18)(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFMXQIFKJTAEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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